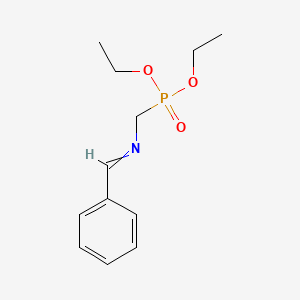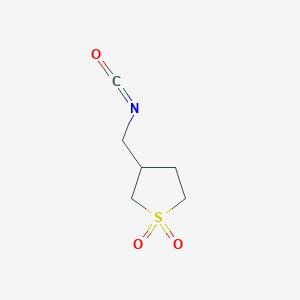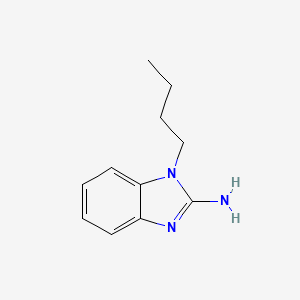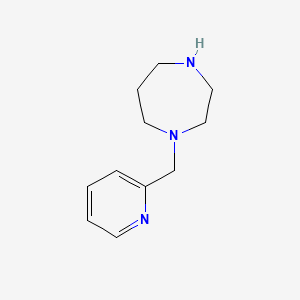
N-(diéthoxyphosphorylméthyl)-1-phénylméthanimine
Vue d'ensemble
Description
N-(diethoxyphosphorylmethyl)-1-phenylmethanimine (DPMP) is a synthetic derivative of the naturally occurring neurotransmitter dopamine. It has been studied extensively for its potential therapeutic applications, particularly its ability to modulate dopamine levels in the brain. DPMP has been investigated for its ability to modulate dopamine levels in the brain, as well as its potential to treat various neurological and psychiatric disorders. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPMP research.
Applications De Recherche Scientifique
Applications médicales
Les hétérocycles azotés, qui incluent des composés tels que la N-(diéthoxyphosphorylméthyl)-1-phénylméthanimine, présentent des applications médicales potentielles . Ils sont connus pour leur diversité structurelle et fonctionnelle, ce qui optimise le composé pour des applications spécifiques .
Applications industrielles
Ces composés ont également des applications industrielles. La diversité des composés hétérocycliques azotés, y compris la this compound, les rend appropriés pour diverses utilisations industrielles .
Rôle dans le cycle biogéochimique du phosphore
Les phosphonates, dont le diéthyl ((benzylidèneamino)méthyl)phosphonate, jouent un rôle important dans le cycle biogéochimique du phosphore . Ils sont impliqués dans le cycle global du phosphore et dans la production de méthane océanique .
Activités antibactériennes et antifongiques
De nombreux phosphonates et phosphonopeptides, dont le diéthyl ((benzylidèneamino)méthyl)phosphonate, ont montré des activités antibactériennes et antifongiques prometteuses . Cela a stimulé le développement d'études sur cette classe de composés, en particulier sur leur métabolisme et leur biochimie .
Utilisation comme inhibiteurs de corrosion
Les phosphonates et les acides phosphoniques, dont le diéthyl ((benzylidèneamino)méthyl)phosphonate, ont été utilisés comme inhibiteurs de corrosion . Ils ont été synthétisés et testés pour leur efficacité à prévenir la corrosion .
Inhibiteurs enzymatiques et agents anti-inflammatoires
Les bisphosphonates, une catégorie qui comprend le diéthyl ((benzylidèneamino)méthyl)phosphonate, ont montré un fort potentiel comme inhibiteurs enzymatiques . Ils ont également été utilisés comme agents anti-inflammatoires .
Traitements contre le cancer
Les bisphosphonates, dont le diéthyl ((benzylidèneamino)méthyl)phosphonate, ont été utilisés dans les traitements contre le cancer . Ils ont montré un potentiel prometteur dans ce domaine, ce qui a conduit à des recherches et à un développement supplémentaires .
Traitement des maladies osseuses
Les bisphosphonates, tels que le diéthyl ((benzylidèneamino)méthyl)phosphonate, sont largement utilisés pour le traitement de l'ostéoporose et d'autres maladies osseuses . Ils se sont avérés efficaces dans ces traitements, ce qui en fait un outil précieux dans le domaine médical .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(diethoxyphosphorylmethyl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOGTNRQYAOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN=CC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378636 | |
| Record name | Diethyl [(benzylideneamino)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50917-73-2 | |
| Record name | Diethyl [(benzylideneamino)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50917-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

